molecular formula C23H23FN2O B11493521 3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11493521
M. Wt: 362.4 g/mol
InChI Key: ITAJQJKXYGQVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of butyl, fluorophenyl, and phenyl groups attached to the indazole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction between appropriate aryl hydrazines and ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-butyl-2-(2-fluorophenyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione
  • 3-butyl-2-[(2-fluorophenyl)methyl]-4-methylphenol

Uniqueness

The presence of the indazole core, along with the specific substituents, imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C23H23FN2O

Molecular Weight

362.4 g/mol

IUPAC Name

3-butyl-2-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C23H23FN2O/c1-2-3-12-21-23-19(25-26(21)20-13-8-7-11-18(20)24)14-17(15-22(23)27)16-9-5-4-6-10-16/h4-11,13,17H,2-3,12,14-15H2,1H3

InChI Key

ITAJQJKXYGQVGN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.